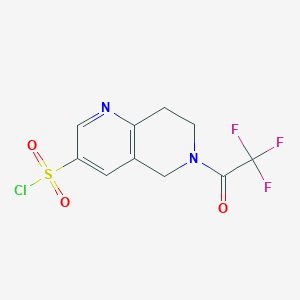
6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride is a complex organic compound that features a trifluoroacetyl group, a tetrahydro-naphthyridine ring, and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride typically involves multiple steps:
Formation of the Tetrahydro-Naphthyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoroacetyl Group: This step often involves the use of trifluoroacetyl chloride in the presence of a base to facilitate the acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The trifluoroacetyl group can be reduced to a trifluoromethyl group under specific conditions.
Oxidation Reactions: The tetrahydro-naphthyridine ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, or sulfonate thioesters.
Reduction Products: The primary product is the trifluoromethyl derivative.
Oxidation Products: Oxidation can yield various functionalized derivatives of the naphthyridine ring.
Aplicaciones Científicas De Investigación
6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of trifluoroacetyl and sulfonyl chloride groups with biological molecules.
Mecanismo De Acción
The mechanism of action of 6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride depends on its specific application:
In Medicinal Chemistry: The trifluoroacetyl group can interact with biological targets, potentially inhibiting enzymes or receptors.
In Materials Science: The compound can form stable interactions with other molecules, contributing to the material’s overall properties.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoroacetyl Chloride: A simpler compound with similar reactivity but lacking the naphthyridine and sulfonyl chloride groups.
Sulfonyl Chloride Derivatives: Compounds with similar reactivity due to the sulfonyl chloride group but different overall structures.
Uniqueness
6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride is unique due to the combination of its trifluoroacetyl, tetrahydro-naphthyridine, and sulfonyl chloride groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H8ClF3N2O3S |
|---|---|
Peso molecular |
328.70 g/mol |
Nombre IUPAC |
6-(2,2,2-trifluoroacetyl)-7,8-dihydro-5H-1,6-naphthyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClF3N2O3S/c11-20(18,19)7-3-6-5-16(9(17)10(12,13)14)2-1-8(6)15-4-7/h3-4H,1-2,5H2 |
Clave InChI |
HIFMXZGNXXTFAT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1N=CC(=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





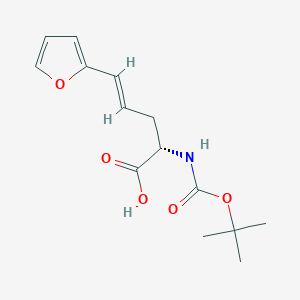
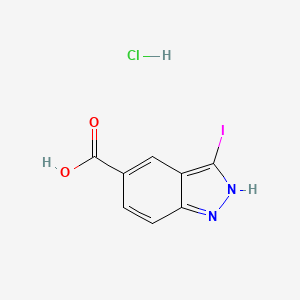
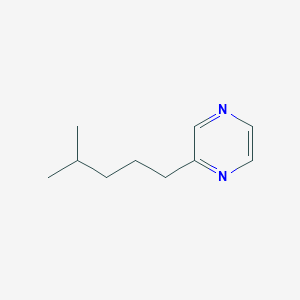


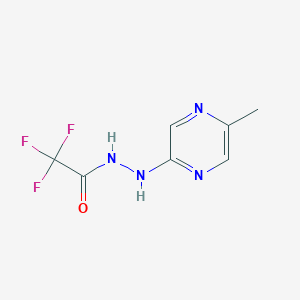

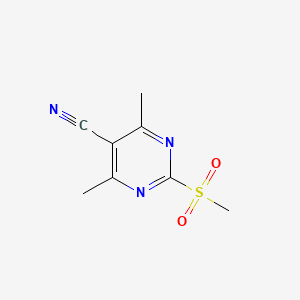
![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)


